3-Piperidino-6-methyl-7-anilinofluoran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidino-6-methyl-7-anilinofluoran is a chemical compound known for its unique properties and applications. It is a derivative of fluoran, a class of compounds widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a piperidine ring, a methyl group, and an aniline group, which contribute to its distinct chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidino-6-methyl-7-anilinofluoran typically involves the condensation of specific benzoic acid derivatives with methoxymethyldiphenylamine. One common method includes dissolving 36.5 grams of 2-[4-(N-ethyl-N-isopentyl)amino-2-hydroxy-benzoyl]benzoic acid sodium salt and 21.3 grams of 4-methoxy-2-methyldiphenylamine in 120 mL of concentrated sulfuric acid at 20°C. The mixture is stirred for 20 hours, then added to 1 liter of ice water, filtered, and washed thoroughly with water. The resulting product is further purified by recrystallization from toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling helps maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-Piperidino-6-methyl-7-anilinofluoran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the fluoran core.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted fluoran compounds.
Scientific Research Applications
3-Piperidino-6-methyl-7-anilinofluoran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological targets.
Industry: It is widely used in the production of thermal and pressure-sensitive dyes, which are essential in printing and imaging technologies
Mechanism of Action
The mechanism of action of 3-Piperidino-6-methyl-7-anilinofluoran involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, influencing their activity. This binding can lead to changes in cellular processes, making it a valuable tool in biochemical research. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Dibutylamino-6-methyl-7-anilinofluoran
- 3-Diethylamino-6-methyl-7-anilinofluoran
- 3-Pyrrolidino-6-methyl-7-anilinofluoran
Uniqueness
3-Piperidino-6-methyl-7-anilinofluoran is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and fluorescence characteristics, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
55773-64-3 |
---|---|
Molecular Formula |
C32H28N2O3 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2'-anilino-3'-methyl-6'-piperidin-1-ylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C32H28N2O3/c1-21-18-29-27(20-28(21)33-22-10-4-2-5-11-22)32(25-13-7-6-12-24(25)31(35)37-32)26-15-14-23(19-30(26)36-29)34-16-8-3-9-17-34/h2,4-7,10-15,18-20,33H,3,8-9,16-17H2,1H3 |
InChI Key |
RYHQDYUGPBZCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC3=CC=CC=C3)C4(C5=C(O2)C=C(C=C5)N6CCCCC6)C7=CC=CC=C7C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.